

Application Notes and Protocols: Fmoc-Asu(Oall)-OH for Synthesizing Modified Peptides

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Compound of Interest

Compound Name: Fmoc-Asu(Oall)-OH

Cat. No.: B12848431

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L- α -aminosuberic acid δ -allyl ester, abbreviated as **Fmoc-Asu(Oall)-OH**, is a key building block in modern solid-phase peptide synthesis (SPPS) for the creation of structurally constrained peptides. Aminosuberic acid (Asu) is an eight-carbon difunctional amino acid. The strategic placement of an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and a side-chain allyl (Oall) ester provides an orthogonal protection scheme. This scheme is fully compatible with standard Fmoc/tBu-based SPPS.^{[1][2]}

The Fmoc group is labile to mild bases (e.g., piperidine), allowing for sequential peptide chain elongation.^{[3][4]} The allyl ester, however, is stable to these basic conditions as well as the acidic conditions used for final cleavage (e.g., trifluoroacetic acid, TFA).^{[1][3]} It can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.^{[5][6][7]} This selective deprotection unmask a carboxylic acid side-chain, which can then be coupled with a free amine on another side-chain (e.g., from a Lys or Orn residue) to form a stable lactam bridge.^{[5][8]}

This ability to introduce conformational constraints via side-chain-to-side-chain cyclization is crucial for enhancing peptide stability, receptor selectivity, and therapeutic potential.^{[8][9][10]}

Core Applications

The primary application of **Fmoc-Asu(Oall)-OH** is the synthesis of lactam-bridged cyclic peptides. This methodology is instrumental in:

- Stabilizing Secondary Structures: Inducing and stabilizing α -helical and β -turn conformations within peptides.[8][10]
- Improving Metabolic Stability: Constraining the peptide backbone to reduce susceptibility to enzymatic degradation.[5]
- Enhancing Receptor Binding: Mimicking or locking in a bioactive conformation to improve affinity and selectivity for a biological target.[8]
- Drug Discovery: Developing more potent and bioavailable peptide-based therapeutics.[9][11]

The orthogonal nature of the allyl group allows for on-resin cyclization, which is often more efficient and results in fewer side reactions compared to solution-phase cyclization.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a linear peptide on a solid support (e.g., Rink Amide resin) incorporating **Fmoc-Asu(Oall)-OH** and another amino acid for cyclization (e.g., Fmoc-Lys(Boc)-OH).

- Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1-2 hours.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group from the resin or the growing peptide chain.[3]
- Washing: Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) and DMF (3 times).
- Amino Acid Coupling:

- Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent like HBTU/HCTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) to the coupling solution.
- Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
- Monitor coupling completion with a Kaiser test. Repeat coupling if necessary.[\[11\]](#)
- Washing: Wash the resin as described in step 3.
- Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating **Fmoc-Asu(Oall)-OH** and Fmoc-Lys(Boc)-OH at the desired positions.

On-Resin Allyl Group Deprotection

This protocol details the selective removal of the allyl ester from the Asu side-chain.

- Resin Preparation: After synthesizing the linear peptide, wash the peptidyl-resin with DCM and dry it under vacuum. Swell the resin in anhydrous, degassed DCM or THF.
- Catalyst Solution Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of Pd(PPh₃)₄ (0.2-0.5 eq. relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃) (10-20 eq.) in anhydrous DCM or THF.
- Deprotection Reaction: Add the catalyst solution to the swelled resin. Shake the reaction mixture at room temperature, protected from light. The reaction is typically complete within 1-2 hours. Microwave-assisted methods can significantly shorten this time to minutes.[\[5\]](#)[\[12\]](#)
- Monitoring: Monitor the reaction by taking a small resin sample, cleaving the peptide with TFA, and analyzing via HPLC-MS.
- Washing: Once deprotection is complete, wash the resin extensively with THF (3x), DCM (3x), 0.5% DIEA in DMF (v/v) (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove palladium traces), and finally with DMF (5x).

On-Resin Lactam Bridge Formation (Cyclization)

This protocol describes the intramolecular amide bond formation between the newly deprotected Asu side-chain and an amine-containing side-chain (e.g., Lys).

- **Resin Preparation:** After allyl deprotection and washing, ensure the N-terminal Fmoc group is still intact. Swell the resin in DMF.
- **Cyclization Cocktail:** Prepare a solution of a coupling reagent (e.g., HBTU/HATU, 3-5 eq.), HOBt (3-5 eq.), and DIEA (6-10 eq.) in DMF.
- **Cyclization Reaction:** Add the cyclization cocktail to the resin. Shake at room temperature for 2-24 hours. Microwave irradiation can reduce this time to as little as 10 minutes.[\[11\]](#)
- **Monitoring:** Monitor the cyclization by cleaving a small sample and analyzing by HPLC-MS.
- **Washing:** Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Purification

- **Final Fmoc Deprotection:** Remove the N-terminal Fmoc group using 20% piperidine in DMF.
- **Cleavage:** Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups (like Boc).
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The efficiency of each step is critical for the overall yield and purity. Below is a table summarizing typical quantitative data reported in the literature for syntheses involving on-resin cyclization.

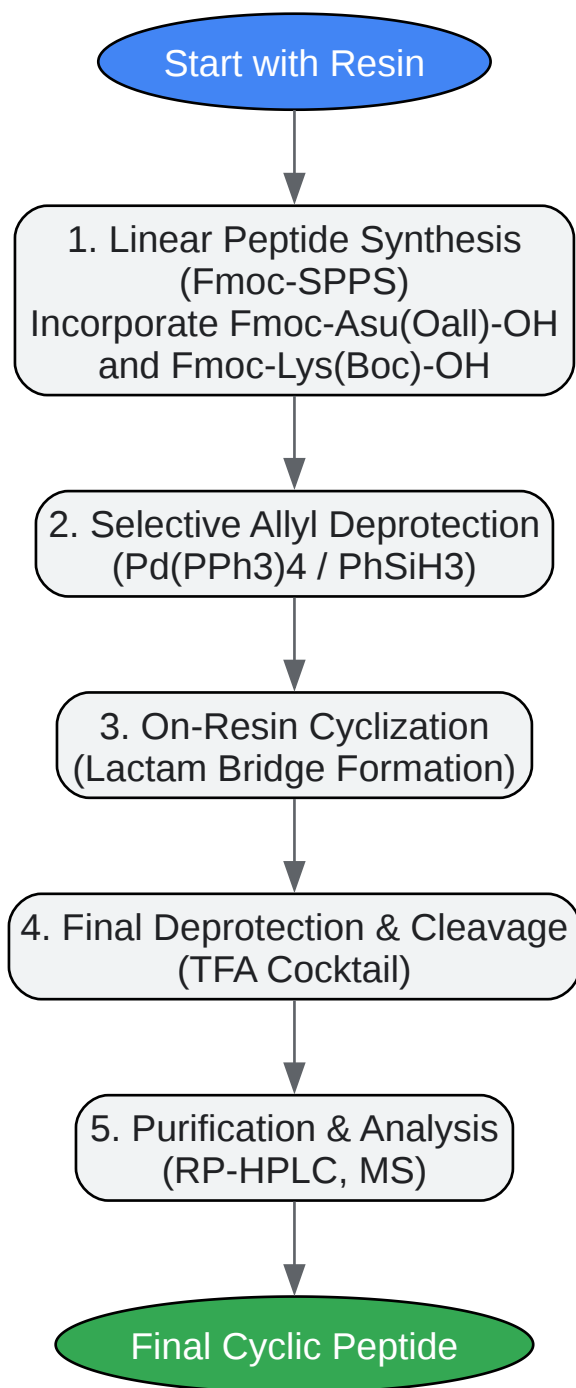
Step	Reagents & Conditions	Typical Time	Typical Yield/Purity	Reference
Allyl Deprotection	Pd(PPh ₃) ₄ , Phenylsilane, DCM, RT	1-2 hours	>95% completion	[5]
Allyl Deprotection (Microwave)	Pd(PPh ₃) ₄ , Phenylsilane, DMF, 38°C	2 x 5 min	>98% purity	[5]
Lactam Cyclization	HBTU, DIEA, DMF, RT	2-24 hours	Variable, sequence-dependent	[11]
Lactam Cyclization (Microwave)	HBTU, DIEA, DMF	10 min	High purity crude product	[11]
Automated Synthesis (Overall)	iChemAFS automated synthesizer	~24 min (for a hexapeptide)	93% yield, 95% crude purity	[13]

Visualizations

Workflow and Chemical Diagrams

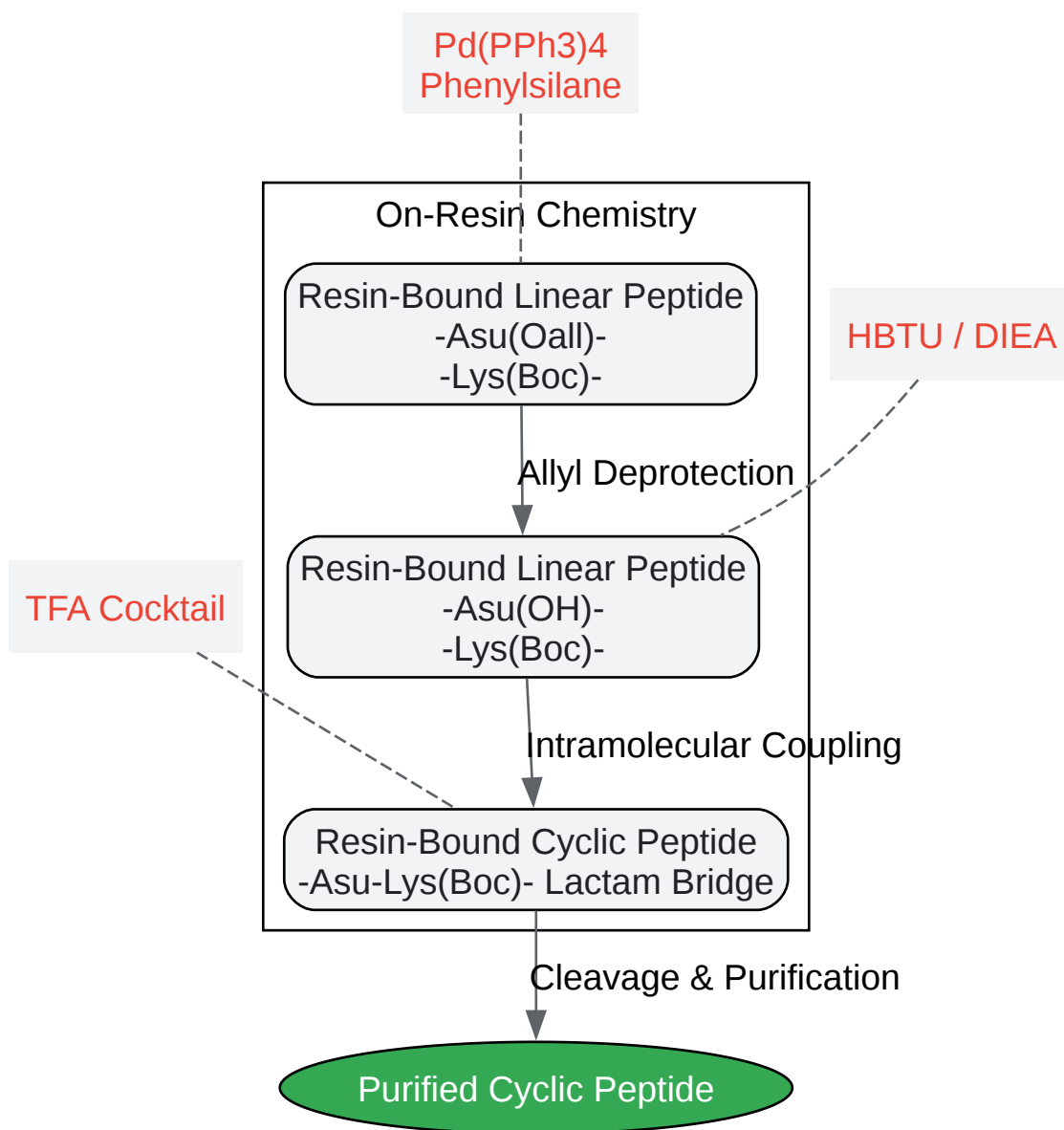
Below are diagrams illustrating the key structures and processes involved in synthesizing lactam-bridged peptides using **Fmoc-Asu(Oall)-OH**.

Caption: Chemical structure of **Fmoc-Asu(Oall)-OH**.



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Caption: Overall workflow for lactam-bridged peptide synthesis.



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Caption: Key chemical transformations on the solid support.

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